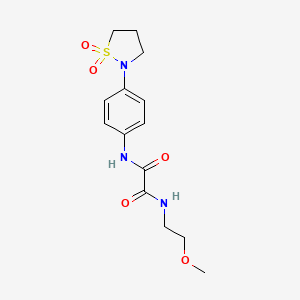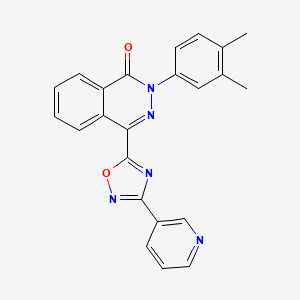
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O4S2 and its molecular weight is 506.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activity
Compounds with structures involving pyrimidinyl and sulfonyl groups, similar to the one , have been synthesized and evaluated for various biological activities. For instance, studies on acetoacetanilides in heterocyclic synthesis have led to the creation of thienopyridines and other fused derivatives with potential biological applications, indicating a wide range of possibilities for heterocyclic compounds incorporating sulfonyl groups (Harb, Hussein, & Mousa, 2006). This suggests that compounds like 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide may have utility in the synthesis of heterocyclic compounds with potential pharmacological properties.
Crystal Structure Analysis for Drug Design
The crystal structure analysis of complexes containing similar sulfonyl and pyrimidinyl structures has been reported, providing insights into their potential as ligands in drug design. For example, the analysis of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) reveals moderate growth inhibition against several bacteria, demonstrating the antimicrobial potential of such compounds (Obaleye, Caira, & Tella, 2008). This underscores the potential for designing antimicrobial agents based on the structural framework of this compound.
Antimicrobial and Antifungal Activities
The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, similar to the sulfonyl group in the compound of interest, has shown promising results in antimicrobial and antifungal activities. This suggests that further exploration and modification of such compounds could lead to the development of new antimicrobial and antifungal agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(tert-butyl)benzenesulfonyl chloride, which is then reacted with 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol to form the second intermediate, 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl thiol. This intermediate is then coupled with N-(4-chlorobenzyl)acetamide to form the final product.", "Starting Materials": [ "4-tert-butylbenzenesulfonyl chloride", "5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol", "N-(4-chlorobenzyl)acetamide" ], "Reaction": [ "Step 1: 4-tert-butylbenzenesulfonyl chloride is reacted with sodium hydroxide to form 4-tert-butylbenzenesulfonic acid.", "Step 2: 4-tert-butylbenzenesulfonic acid is then reacted with thionyl chloride to form 4-tert-butylbenzenesulfonyl chloride.", "Step 3: 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol is reacted with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl thiol.", "Step 4: 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl thiol is then coupled with N-(4-chlorobenzyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide." ] } | |
Número CAS |
893790-11-9 |
Fórmula molecular |
C23H24ClN3O4S2 |
Peso molecular |
506.03 |
Nombre IUPAC |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C23H24ClN3O4S2/c1-23(2,3)16-6-10-18(11-7-16)33(30,31)19-13-26-22(27-21(19)29)32-14-20(28)25-12-15-4-8-17(24)9-5-15/h4-11,13H,12,14H2,1-3H3,(H,25,28)(H,26,27,29) |
Clave InChI |
JDOJNGAGKSKANW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzylsulfanyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2454447.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2454448.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2454450.png)


![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2454456.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2454457.png)
![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2454460.png)
![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)


![N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2454467.png)
